Regiochemical Accessibility: Free C-3 Position in 2,7-Diphenyl-1H-indole vs. Blocked C-3 in 2,3-Diphenylindole
2,7-Diphenyl-1H-indole possesses an unsubstituted C-3 position on the indole pyrrole ring, whereas 2,3-diphenylindole (CAS 3469-20-3) has both C-2 and C-3 sites blocked by phenyl groups [1]. This structural difference is binary and absolute: electrophilic aromatic substitution, Mannich reactions, Vilsmeier–Haack formylation, and transition-metal-catalyzed C–H activation at C-3 are feasible on 2,7-diphenyl-1H-indole but sterically and electronically precluded on 2,3-diphenylindole [2]. No quantitative yield comparison is available from a single study; however, the presence vs. absence of a reactive site represents a definitive go/no-go criterion for any synthetic route requiring C-3 derivatization.
| Evidence Dimension | Reactive site availability at indole C-3 position |
|---|---|
| Target Compound Data | C-3 position: unsubstituted (free for electrophilic or oxidative functionalization) |
| Comparator Or Baseline | 2,3-Diphenylindole: C-3 position substituted with phenyl; 1,2-Diphenylindole: C-3 free but N-1 substituted |
| Quantified Difference | Binary (accessible vs. blocked); no quantitative yield data available from a head-to-head study |
| Conditions | Structural analysis based on IUPAC nomenclature and standard indole reactivity principles |
Why This Matters
Procurement of the correct isomer is mandatory for any synthetic sequence targeting C-3 functionalization; the 2,3-isomer is synthetically inert at this position.
- [1] PubChem. Compound Summary for CID 253580 – 2,3-Diphenyl-1H-indole. https://pubchem.ncbi.nlm.nih.gov/compound/253580 (accessed 2026-05-05). View Source
- [2] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010; Chapter 17 (Indoles: Reactions and Synthesis). ISBN 978-1-4051-9365-8. View Source
